

# A Comparative Guide to Proficiency Testing Schemes for Clinical Mycophenolic Acid Assays

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For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of mycophenolic acid (MPA) assays is paramount for effective therapeutic drug monitoring (TDM) and clinical trial outcomes. Proficiency testing (PT), also known as external quality assessment (EQA), is a critical tool for laboratories to evaluate their performance against peers and ensure the quality of their results. This guide provides a comprehensive comparison of available PT schemes for clinical MPA assays, summarizing their key features, experimental protocols, and performance evaluation methodologies.

Proficiency testing programs provide an objective assessment of a laboratory's ability to accurately quantify mycophenolic acid in patient samples. Participation in these schemes is essential for maintaining high standards of laboratory practice, fulfilling accreditation requirements, and ultimately ensuring patient safety. This guide aims to assist laboratory professionals in selecting the most appropriate PT scheme for their specific needs by comparing the offerings of several prominent providers.

# Comparison of Mycophenolic Acid Proficiency Testing Schemes

The following table summarizes the key features of major international proficiency testing schemes for mycophenolic acid. Information has been compiled from publicly available resources and is intended to provide a comparative overview.



Feature	LGC AXIO Proficiency Testing	College of American Pathologists (CAP)	UK NEQAS for Immunosuppr essants	Analytical Services International (ASI)
Scheme Name	Immunosuppress ant (IPT) Scheme (PT-IP- MPA)	Mycophenolic Acid (MPA) Survey	Immunosuppress ants Scheme	International Mycophenolate Proficiency Testing Scheme
Analyte	Mycophenolic Acid	Mycophenolic Acid	Mycophenolic Acid	Mycophenolic Acid
Matrix	Human Plasma	Information not publicly available	Serum	Human plasma (spiked and from treated patients) [1]
Frequency	Bimonthly (6 challenges per year)[2]	Two shipments per year[3]	Information not publicly available	Information not publicly available
Number of Samples per Challenge	2 x 1mL vials[2]	3 challenges per shipment[3]	Information not publicly available	Multiple samples, including patient pools and spiked samples[1]
Concentration Range	0 to 13 mg/L[4]	Information not publicly available	Information not publicly available	Information not publicly available
Accreditation	ISO/IEC 17043[4]	Information not publicly available	ISO/IEC 17043:2023[5]	Information not publicly available

## **Experimental Protocols and Methodologies**

The accuracy of MPA measurements is highly dependent on the analytical method employed. The two primary methodologies used in clinical laboratories are immunoassays and chromatography-based methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).



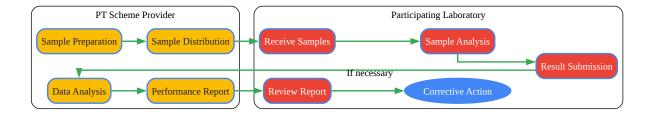
Immunoassays: These methods, such as the enzyme-multiplied immunoassay technique (EMIT), are widely used due to their automation and high throughput. However, they can be susceptible to cross-reactivity with MPA metabolites, particularly the acyl-glucuronide metabolite (AcMPAG), which can lead to an overestimation of the true MPA concentration.[6][7]

Chromatography-Based Methods (HPLC and LC-MS/MS): These are considered the gold standard for MPA quantification due to their high specificity and ability to separate MPA from its metabolites.[6] LC-MS/MS, in particular, offers superior sensitivity and is less prone to interferences.

Proficiency testing schemes typically allow participants to report their results based on the method they use in their routine clinical practice. The scheme providers then often group the results by methodology to provide more meaningful peer-group comparisons.

## **General Proficiency Testing Workflow**

The process of participating in a PT scheme generally follows a standardized workflow, as illustrated in the diagram below. This involves receiving the PT samples, performing the analysis according to the laboratory's standard operating procedures, submitting the results to the provider, and receiving a performance evaluation report.



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A generalized workflow for participation in a proficiency testing scheme.

## **Performance Evaluation and Data Analysis**



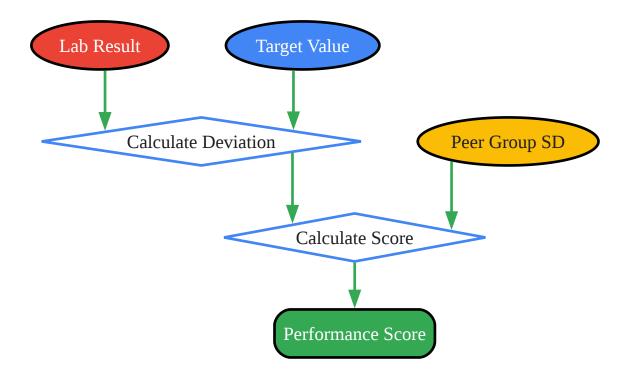
A crucial aspect of any PT scheme is the statistical method used to assess a laboratory's performance. While specific details can vary between providers, the general principles involve comparing a laboratory's reported result to a target value.

Target Value Assignment: The target value can be determined in several ways:

- Reference Method Value: The value is determined by a high-precision reference method, such as isotope dilution mass spectrometry (IDMS).
- Consensus Mean: The average of all results submitted by participating laboratories.
- Peer Group Mean: The average of results from laboratories using the same analytical method.

Performance Scoring: A common metric for performance evaluation is the Standard Deviation Index (SDI) or a z-score. This score indicates how many standard deviations a laboratory's result is from the target value. A smaller absolute SDI or z-score indicates better performance.

The relationship between a laboratory's result and its performance score is illustrated in the diagram below.



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Logical flow for calculating a laboratory's performance score in a PT scheme.

## The Importance of Commutability

For a PT scheme to be effective, the materials provided must be commutable. This means that the PT samples should behave in the same way as authentic patient samples across different analytical methods. Non-commutable materials can lead to misleading performance evaluations, as a laboratory may show a bias with the PT material that is not present with actual patient samples. PT providers should provide information on the commutability of their materials.

### Conclusion

Participation in a reputable proficiency testing scheme is indispensable for any clinical laboratory performing mycophenolic acid assays. By regularly assessing their performance against their peers, laboratories can identify potential issues with their analytical methods, take corrective action, and ultimately contribute to improved patient care. When selecting a PT scheme, laboratories should consider factors such as the frequency of challenges, the matrix of the samples, the methods of performance evaluation, and the information provided on the commutability of the materials. This guide provides a starting point for laboratories to make an informed decision that best suits their quality assurance needs.

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